
Sulprostone
描述
舒普罗酮是前列腺素E2 (PGE2) 的合成类似物,具有催产活性。 它主要用于医学环境中,用于诱导分娩、管理产后出血以及在胎儿死亡的情况下终止妊娠 。 舒普罗酮以其对前列腺素EP3受体的高效结合和激活而闻名,该受体在其治疗效果中起着至关重要的作用 .
准备方法
舒普罗酮的合成涉及多个步骤,从适当的环戊烷衍生物开始。主要步骤包括:
环戊烷环的形成: 这涉及使用特定试剂和催化剂来形成环戊烷结构。
官能团的引入: 羟基、苯氧基和其他官能团通过各种化学反应引入,包括氧化和取代反应。
工业生产方法通常涉及优化这些合成路线,以确保最终产品的产率和纯度高。这包括控制反应条件,如温度、压力和pH值,以实现所需的结果。
化学反应分析
Structural Basis for Reactivity
Sulprostone’s chemical formula is C₂₃H₃₁NO₇S , featuring a sulfonamide group and a cyclopentane ring system characteristic of prostaglandins . Key structural elements include:
-
Sulfonamide group (-SO₂-NH₂) : Contributes to stability and influences acid-base interactions.
-
Double bonds : Present in the cyclopentane ring and side chains, which may participate in oxidation or isomerization reactions.
-
Hydroxyl groups : Potential sites for hydrolysis or condensation.
Hydrolytic Degradation
Prostaglandins, including this compound, are susceptible to hydrolysis under physiological conditions. While direct data on this compound is limited, related prostaglandins (e.g., PGE₂) undergo hydrolysis of ester bonds or epoxide rings . Factors influencing hydrolysis include:
-
pH : Acidic or basic environments accelerate degradation.
-
Temperature : Elevated temperatures increase molecular mobility, enhancing reactivity.
Solid-State Stability
In pharmaceutical formulations, this compound’s stability is critical. Solid-state reactions (e.g., phase transformations or dehydration) can occur, influenced by excipients and storage conditions . For example:
-
Maillard reactions : Potential interactions with amine-containing excipients under acidic conditions.
-
Oxidation : Susceptibility to oxidation at double bonds, though structural modifications (e.g., sulfonamide) may reduce this risk compared to natural PGE₂ .
Oxidation Pathways
This compound’s double bonds (e.g., in the cyclopentane ring) are prone to oxidation. While no direct studies on this compound’s oxidation are cited, related prostaglandins exhibit:
-
Epoxidation : Formation of reactive epoxide intermediates under oxidative stress.
-
Lipid peroxidation : Potential interaction with free radicals in biological systems.
The sulfonamide group may enhance stability by reducing susceptibility to oxidative cleavage compared to natural PGE₂ .
Enzymatic Interactions
This compound’s resistance to metabolic degradation is a key advantage over PGE₂ . This stability likely arises from structural modifications that hinder enzymatic attack. For example:
-
15-Hydroxyprostaglandin dehydrogenase (15-PGDH) : A primary enzyme in prostaglandin metabolism. This compound’s sulfonamide group may sterically hinder binding to this enzyme.
-
Cytochrome P450 enzymes : Potential oxidation via CYP450 isoforms, though no direct evidence is available.
Interactions with Surfactants and Excipients
In formulations, surfactants can modulate this compound’s reactivity. For instance:
-
Anionic surfactants (e.g., SDS) : May alter solubility or partitioning, affecting reaction rates .
-
Cationic surfactants (e.g., CTAB) : Potential ion-pair interactions with the sulfonamide group, influencing stability or release profiles.
Analytical Methods for Reaction Monitoring
Advanced techniques like UHPLC-QqQ-MS/MS enable precise quantification of this compound and its degradation products . Example parameters for similar prostaglandins include:
Parameter | Value |
---|---|
Precursor Ion | [M−H]⁻ |
Product Ions | Fragments (e.g., 323.3, 171.15 m/z) |
Retention Time | ~5.9 min |
These methods can track hydrolysis or oxidation by detecting characteristic fragment ions .
Pharmacological Implications of Reactivity
This compound’s chemical stability ensures prolonged activity in clinical settings, such as:
科学研究应用
Termination of Pregnancy
Efficacy and Safety:
Sulprostone has been extensively studied for its role in the termination of pregnancy, particularly in cases of fetal death during the second and early third trimesters. A retrospective study involving 97 women demonstrated that intravenous this compound was both safe and effective, with 90% of participants aborting within 24 hours of administration. The average induction-expulsion interval was approximately 11.9 hours, with minimal side effects reported .
Dosage and Administration:
The protocol involved an initial infusion rate of 15 μg/hr, which could be titrated up to a maximum of 240 μg/hr, reaching a total daily dose of 1500 μg . Although most patients required subsequent evacuation procedures, the blood loss was minimal, indicating a favorable safety profile.
Management of Retained Placenta
Clinical Outcomes:
this compound has also shown promise in managing retained placenta. A study involving 126 women indicated that this compound infusion led to successful placental expulsion in nearly 40% of cases, significantly reducing blood loss compared to those requiring manual removal (582 ml vs. 1275 ml) .
Mechanism of Action:
The drug acts by stimulating uterine contractions, facilitating the expulsion of retained placental tissue without significant adverse effects or postpartum morbidity . This application is particularly beneficial in obstetric settings where rapid management is essential to prevent complications such as hemorrhage.
Effects on Gastric Motility
Research Insights:
Recent studies have explored the effects of this compound on gastric motility and dysrhythmia. In a controlled experiment with ferrets, this compound administration resulted in altered gastric myoelectrical activity characterized by an increase in the dominant frequency of slow waves and a decrease in regularity .
Physiological Implications:
These findings suggest that this compound may influence gastric function by shifting the balance towards sympathetic dominance, as indicated by changes in heart rate variability (HRV) and increased blood pressure . Such insights are crucial for understanding the broader physiological impacts of this compound beyond its obstetric applications.
Summary Table of Applications
作用机制
舒普罗酮通过结合并激活前列腺素EP3受体发挥其作用。该受体参与各种生理过程,包括子宫收缩和血液流动调节。 通过激活EP3受体,舒普罗酮诱导子宫收缩,这对其在诱导分娩和管理产后出血中的治疗应用至关重要 。 所涉及的分子途径包括G蛋白偶联受体的激活以及随后导致所需生理反应的信号级联 .
相似化合物的比较
舒普罗酮在所有前列腺素类似物中独树一帜,因为它在激活EP3受体方面具有高选择性和效力。类似的化合物包括:
米索前列醇: 另一种用于类似医学应用的前列腺素类似物,但具有不同的受体选择性。
地诺前列酮: 一种天然存在的前列腺素E2,用于诱导分娩和宫颈成熟。
卡波前列酮: 一种主要用于管理产后出血的前列腺素类似物
生物活性
Sulprostone is a synthetic analogue of prostaglandin E2 (PGE2) that has been widely studied for its biological activity, particularly in obstetric and gynecological applications. This article reviews the compound's mechanism of action, clinical uses, efficacy, and safety based on diverse research findings.
This compound acts primarily as a uterotonic agent, promoting uterine contractions. It binds to the prostaglandin receptors (EP receptors), leading to increased intracellular calcium levels and subsequent smooth muscle contraction. This activity is particularly beneficial in situations requiring uterine evacuation or management of postpartum hemorrhage.
Clinical Applications
This compound is employed in several clinical scenarios, including:
- Induction of Labor : Used to induce labor in cases of fetal death or when medical abortion is necessary.
- Management of Postpartum Hemorrhage : Effective in treating hemorrhages due to uterine atonia when oxytocin is insufficient.
- Treatment of Retained Placenta : Facilitates the expulsion of retained placenta post-delivery.
Induction of Labor
A retrospective study involving 97 women with fetal death in the second and early third trimester found that this compound was effective for inducing abortion. The average induction-expulsion interval was approximately 11.9 hours, with 90% of patients aborting within 24 hours. Side effects were minimal, with only a few requiring additional interventions such as evacuation or curettage .
Management of Postpartum Hemorrhage
In a study assessing 315 cases of postpartum hemorrhage due to uterine atonia, this compound demonstrated an 89% success rate with minimal side effects (5.5%). The treatment was particularly effective when administered promptly after diagnosis .
Treatment of Retained Placenta
Another study focused on the use of intravenous this compound for retained placenta indicated that 39.7% of cases resulted in successful expulsion without manual intervention. Blood loss was significantly lower in cases where this compound was effective compared to those requiring manual removal (582 ml vs. 1275 ml) .
Comparative Studies
A randomized controlled trial compared this compound with misoprostol for labor induction after fetal death. Both agents showed similar efficacy, but this compound had a slightly longer induction-delivery interval (12.3 hours vs. 10.4 hours for misoprostol). The need for additional uterotonics and rates of placental retention were also comparable between the two groups .
Case Studies and Observations
- Case Report on Myocardial Ischemia : A case report highlighted a rare complication where a patient developed myocardial ischemia after this compound administration during severe postpartum hemorrhage. This underscores the importance of monitoring cardiovascular status during treatment .
- Clinical Guidelines : Recommendations suggest that this compound should be considered earlier in treatment protocols for postpartum hemorrhage due to its effectiveness compared to traditional therapies like oxytocin .
Summary Table: Efficacy and Side Effects
Study Focus | Efficacy (%) | Average Induction-Expulsion Interval (Hours) | Major Side Effects (%) |
---|---|---|---|
Induction of Labor | 90 | 11.9 | Minimal (5-8) |
Management of Postpartum Hemorrhage | 89 | N/A | Minimal (5.5) |
Treatment of Retained Placenta | 39.7 | N/A | None reported |
属性
IUPAC Name |
7-[3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]-N-methylsulfonylhept-5-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO7S/c1-32(29,30)24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-31-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-20,22,25,27H,3,8,11-12,15-16H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZVCDCIMBLVNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860755 | |
Record name | 7-[3-Hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)-5-oxocyclopentyl]-N-(methanesulfonyl)hept-5-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60325-46-4 | |
Record name | Sulprostone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。